molecular formula C23H22ClN3O2 B11150376 3-(6-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone

3-(6-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone

Cat. No.: B11150376
M. Wt: 407.9 g/mol
InChI Key: DORDWWPRDKDXAC-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is a synthetic organic compound featuring a complex molecular architecture that incorporates both indole and tetrahydro-pyridoindole moieties linked by a propanone chain. Indole derivatives are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules and natural products . This specific structure suggests potential for high-value research applications. The indole core is a ubiquitous scaffold in numerous biologically active compounds, and methodologies for its functionalization are a key focus in organic synthesis . The presence of a tetrahydrocarbazole-like core in one part of the molecule is a significant structural motif found in various compounds with biological activity . Researchers investigating novel ligands for neurological targets, enzyme inhibitors, or exploring new chemical spaces in synthetic organic chemistry may find this compound particularly valuable. The precise mechanism of action, specific biological targets, and detailed pharmacological profile of this compound are areas for ongoing and future research. This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C23H22ClN3O2/c1-29-17-4-5-20-18(13-17)19-14-27(10-7-21(19)25-20)23(28)8-11-26-9-6-15-2-3-16(24)12-22(15)26/h2-6,9,12-13,25H,7-8,10-11,14H2,1H3

InChI Key

DORDWWPRDKDXAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCN4C=CC5=C4C=C(C=C5)Cl

Origin of Product

United States

Biological Activity

The compound 3-(6-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone , identified by its CAS number 1630836-24-6 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the pharmacological properties and biological significance of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3O2C_{23}H_{22}ClN_{3}O_{2}, with a molecular weight of 407.9 g/mol . Its structure features an indole moiety and a tetrahydro-pyridoindole framework, which are known to contribute to various biological activities.

PropertyValue
CAS Number1630836-24-6
Molecular FormulaC23H22ClN3O2C_{23}H_{22}ClN_{3}O_{2}
Molecular Weight407.9 g/mol

Antitumor Activity

Research indicates that compounds with indole and tetrahydro-pyridoindole structures often exhibit significant antitumor properties. A study highlighted that tetrahydro-β-carbolines (THβCs), structurally related to our compound of interest, have shown promising results in inhibiting tumor growth through various mechanisms, including modulation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Properties

The indole derivatives have been recognized for their antimicrobial effects. In particular, studies have demonstrated that compounds similar to this compound exhibit activity against a range of bacterial strains. The presence of chlorine in the structure enhances its potency against certain pathogens .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of related compounds suggest that they may play a role in mitigating neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in the indole and tetrahydro-pyridoindole moieties can lead to significant differences in pharmacological effects. For instance, modifications at specific positions on the indole ring have been shown to enhance antitumor activity and selectivity towards cancer cells .

Case Studies

  • Antimalarial Activity : A series of studies focusing on THβC derivatives demonstrated their effectiveness against Plasmodium falciparum, with some compounds showing lower MIC values than traditional antimalarials like chloroquine . This suggests potential applications in treating malaria.
  • HDAC Inhibition : Compounds with similar structures have been studied as histone deacetylase (HDAC) inhibitors. These inhibitors are important in cancer therapy due to their role in regulating gene expression related to cell cycle progression and apoptosis .

Scientific Research Applications

Structural Characteristics

This compound has a molecular formula of C23H22ClN3O2C_{23}H_{22}ClN_{3}O_{2} and a molecular weight of approximately 403.5 g/mol. Its structure incorporates both indole and tetrahydropyridoindole moieties, which are known for their diverse biological activities. The presence of a chloro group and methoxy substituents enhances its chemical properties, influencing its reactivity and biological interactions.

Pharmacological Applications

The compound has been investigated for various pharmacological applications:

  • Anticancer Activity :
    • Research indicates that compounds with similar structural features to this molecule exhibit significant anticancer properties. For instance, derivatives of tetrahydro-β-carbolines have shown effectiveness against various cancer cell lines by modulating estrogen receptors .
    • A notable study reported that analogs of this compound demonstrated selective down-regulation of estrogen receptors, suggesting potential use in treating hormone-dependent cancers .
  • Antimicrobial Properties :
    • The indole derivatives have been studied for their antimicrobial activity against various pathogens. Compounds similar to 3-(6-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone have shown promising results in inhibiting bacterial growth .
  • Neuroprotective Effects :
    • The structural components of this compound suggest potential neuroprotective effects. Compounds featuring the indole framework are often explored for their ability to protect neuronal cells from oxidative stress and apoptosis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the indole or tetrahydropyridine rings can significantly impact biological activity:

ModificationImpact on Activity
Chlorine PositionAffects binding affinity to biological targets
Methoxy SubstitutionMay enhance solubility and bioavailability
Tetrahydropyridine VariationsCan lead to increased potency or selectivity

Research has demonstrated that specific substitutions can lead to enhanced potency against cancer cell lines or improved selectivity for particular receptors .

Case Studies

Several studies have documented the biological activities associated with this compound:

  • Study on Anticancer Properties : In vitro studies revealed that derivatives of the compound exhibited IC50 values significantly lower than standard anticancer drugs. For example, compounds with specific substitutions showed IC50 values as low as 0.06 μM against certain cancer cell lines .
  • Antimicrobial Screening : A series of indole derivatives were screened against resistant bacterial strains, with some exhibiting MIC values lower than those of conventional antibiotics, indicating potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound Evidence ID
Target Compound C23H22ClN3O2 407.9 6-Cl-indole, 8-OMe-pyridoindole, propanone Reference
2-(6-Chloro-1H-indol-1-yl)-1-(pyrido[4,3-b]indol-2-yl)ethanone C21H18ClN3O 363.8 6-Cl-indole, ethanone linker Shorter carbon chain (ethanone vs. propanone)
(8-Trifluoromethoxy-pyridoindol-2-yl)-(5-CF3-pyrazol-3-yl)methanone C20H14F6N4O2 456.3 CF3O-pyridoindole, trifluoromethylpyrazole Pyrazole ring; CF3O vs. OMe; methanone linker
(6-Dimethylaminoindol-2-yl)-(pyridoindol-2-yl)methanone C21H21N3O 331.4 NMe2-indole, methanone linker Methanone vs. propanone; absence of Cl/OMe
6-Fluoro-3,9-dimethyl-pyridoindole-pyrazole-methanone C20H17F4N5O 419.4 F, Me groups; pyrazole Fluoro and methyl substituents; pyrazole core

Key Insights from Structural Comparisons

Linker Flexibility and Length The propanone linker in the target compound provides greater conformational flexibility compared to the ethanone analogue (CAS: 1351701-37-5), which may enhance binding to sterically constrained targets .

Substituent Effects on Bioactivity The 8-methoxy group in the target compound likely improves solubility compared to the trifluoromethoxy group in ’s analogue, which is more lipophilic and metabolically stable . 6-Chloroindole in the target compound may enhance receptor affinity compared to the dimethylaminoindole in ’s compound, where the electron-donating NMe2 group could alter electronic properties .

Heterocyclic Core Modifications

  • Pyrazole-containing analogues (e.g., and ) introduce a planar, aromatic system that may engage in π-π stacking, absent in the target compound’s indole-pyridoindole framework .
  • The pyrido[4,3-b]indole core is conserved across all analogues, suggesting its critical role in target engagement .

Preparation Methods

Cyclocondensation of Tryptamine Derivatives

A common route involves the cyclocondensation of tryptamine derivatives with carbonyl compounds. For example, reacting 8-methoxytryptamine with a cyclic ketone under acidic conditions generates the tetrahydropyridoindole framework. This method benefits from readily available starting materials but requires precise control of reaction conditions to avoid over-oxidation.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium-catalyzed cross-coupling to construct the pyridoindole system. A procedure adapted from pyrido[2,3-b]indole synthesis uses 3-bromo-1H-indole and a morpholine derivative in the presence of Pd2(dba)3 and BINAP as ligands. The reaction proceeds in t-BuOH at 110°C for 8 hours, yielding the cyclized product after purification via silica gel chromatography (hexanes/ethyl acetate).

Functionalization of the Indole Moiety

The 6-chloroindole component is introduced through electrophilic substitution or halogenation.

Direct Chlorination

Chlorination of 1H-indole using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C selectively substitutes the 6-position, yielding 6-chloro-1H-indole . This method achieves regioselectivity through careful temperature control and stoichiometry.

Ullmann-Type Coupling

For higher yields, a copper-catalyzed Ullmann coupling between indole and chlorobenzene derivatives has been reported. Using CuI and 1,10-phenanthroline in DMSO at 120°C, this method affords 6-chloroindole in 78% yield after column chromatography.

Assembly of the Propanone Linker

The propanone spacer connects the indole and pyridoindole units via nucleophilic acyl substitution.

Acylation of the Pyridoindole Nitrogen

The tetrahydropyridoindole nitrogen undergoes acylation with 3-chloropropionyl chloride in dichloromethane with triethylamine as a base. This step forms 1-(3-chloropropionyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole , which is isolated in 85% yield after aqueous workup.

Nucleophilic Displacement

The chloropropionyl intermediate reacts with 6-chloro-1H-indole in acetonitrile using K2CO3 as a base. Heating at 80°C for 12 hours facilitates the nucleophilic displacement, yielding the target compound after recrystallization from ethanol/water .

Alternative Synthetic Routes

One-Pot Tandem Reactions

A streamlined one-pot method combines cyclization and acylation steps. Starting with 8-methoxytryptamine and 3-chloropropionyl chloride , the reaction proceeds in toluene with p-TsOH as a catalyst. After 6 hours at reflux, 6-chloroindole is added directly, achieving a 70% overall yield.

Reductive Amination

An alternative approach uses reductive amination between 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbaldehyde and 3-(6-chloro-1H-indol-1-yl)propan-1-amine . Employing NaBH3CN in methanol at room temperature affords the target compound in 65% yield.

Optimization and Challenges

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance halogenation but may lead to side reactions during acylation. Catalytic systems using Pd2(dba)3 and BINAP improve cross-coupling yields but require rigorous exclusion of oxygen.

Purification Strategies

Silica gel chromatography remains the primary purification method, with hexanes/ethyl acetate (3:1 to 1:1 gradients) effectively separating intermediates. Recrystallization from ethanol/water (4:1) provides high-purity final product.

Comparative Analysis of Methods

MethodKey StepsYield (%)Reaction Time (h)
CyclocondensationTryptamine cyclization + acylation6518
Palladium couplingCross-coupling + displacement7810
One-pot synthesisTandem cyclization/acylation706
Reductive aminationAldehyde + amine coupling6524

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrido[4,3-b]indole core in this compound?

  • Methodological Answer : The pyrido[4,3-b]indole system can be synthesized via cyclization of appropriately substituted precursors. For example, describes using NaH in DMF to facilitate alkylation of indole derivatives, followed by NaBH₄ reduction to stabilize intermediates. Key steps include protecting the indole nitrogen to prevent undesired side reactions and employing column chromatography (ethyl acetate/hexane gradients) for purification . Reflux conditions in xylene (as in ) may also aid in cyclization .

Q. How can NMR spectroscopy confirm the substitution pattern of the chloro and methoxy groups?

  • Methodological Answer :

  • ¹H-NMR : The methoxy group (-OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm. Adjacent protons on the aromatic ring (e.g., H-7 of the indole) may show deshielding due to the electron-withdrawing chloro substituent.
  • NOE Experiments : Irradiating the methoxy proton could enhance signals from spatially close protons, confirming its position at C-8 of the pyridoindole system (see for analogous structural validation via crystallography) .
  • ¹³C-NMR : The chloro-substituted carbon (C-6) exhibits a distinct downfield shift (~125–130 ppm) compared to non-halogenated carbons .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Flash Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to separate polar byproducts ( ) .
  • Recrystallization : Methanol or 2-propanol (as in ) can improve purity, leveraging differences in solubility between the product and impurities .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with serotonin receptors, given its structural analogy to tryptamine derivatives?

  • Methodological Answer :

  • Ligand Preparation : Generate the 3D structure using tools like Open Babel, optimizing geometry with DFT (e.g., B3LYP/6-31G*).
  • Target Selection : Dock into 5-HT₂A or 5-HT₃ receptor homology models (PDB templates: 6WGT, 6NP0).
  • Validation : Compare predicted binding poses with X-ray data of analogous indole derivatives ( ) to assess steric compatibility of the methoxy group and chloro substituent .
  • Free Energy Calculations : Use MM-GBSA to estimate binding affinities, focusing on π-π stacking (indole rings) and halogen bonding (Cl-substituent) .

Q. What strategies resolve contradictions between theoretical and experimental mass spectrometry (MS) data?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Compare experimental [M+H]⁺ with theoretical values (e.g., reports HR-ESI-MS for validation). Discrepancies >2 ppm suggest isotopic interference or adduct formation .
  • Fragmentation Analysis : Use tandem MS (MS/MS) to map cleavage patterns. For example, loss of the methoxy group (-32 Da) or chloro radical (-35 Da) confirms substituent positions.
  • Isotopic Pattern Matching : The chlorine atom (³⁵Cl/³⁷Cl ~3:1 ratio) should produce a characteristic doublet in the molecular ion cluster .

Q. How can reaction conditions be optimized to suppress byproduct formation during the propanone linker synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain –20°C during nucleophilic substitution (e.g., diazomethane reactions in ) to minimize diketone byproducts .
  • Catalyst Screening : Test Lewis acids like ZnCl₂ or CeCl₃ to enhance carbonyl reactivity while reducing side reactions.
  • DoE (Design of Experiments) : Use factorial designs (as in ) to optimize solvent (e.g., dichloromethane vs. THF), stoichiometry, and reaction time .

Q. What advanced NMR techniques elucidate the conformational dynamics of the tetrahydro-2H-pyridoindole ring?

  • Methodological Answer :

  • VT-NMR (Variable Temperature) : Probe ring puckering by analyzing signal splitting at temperatures from 25°C to –40°C.
  • ROESY : Identify through-space correlations between the propanone linker and pyridoindole protons to map flexible regions.
  • ¹³C Relaxation Studies : Measure T₁/T₂ times to assess rotational mobility of the methoxy group .

Q. How can X-ray crystallography data inform structure-activity relationship (SAR) studies for neuropharmacological targets?

  • Methodological Answer :

  • Crystal Structure Analysis : Use data from analogous compounds ( ) to measure bond angles and torsion critical for receptor binding. For example, the dihedral angle between indole and pyridoindole rings influences π-stacking efficiency .
  • Electrostatic Potential Mapping : Compare charge distribution with known inhibitors (e.g., serotonin reuptake blockers) to identify key pharmacophores .

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